molecular formula C14H12FN5O3S B12172568 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12172568
M. Wt: 349.34 g/mol
InChI Key: WDLMKMRHLRMPBK-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, tetrazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group may yield an amine.

Scientific Research Applications

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential antibacterial properties.

    Materials Science: The unique combination of functional groups in this compound makes it suitable for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound’s ability to interact with biological molecules, such as enzymes and receptors, makes it useful for studying biochemical pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing bacterial cell death . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new antibacterial agents and advanced materials.

Properties

Molecular Formula

C14H12FN5O3S

Molecular Weight

349.34 g/mol

IUPAC Name

4-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H12FN5O3S/c1-23-14-7-4-11(8-13(14)20-9-16-18-19-20)17-24(21,22)12-5-2-10(15)3-6-12/h2-9,17H,1H3

InChI Key

WDLMKMRHLRMPBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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